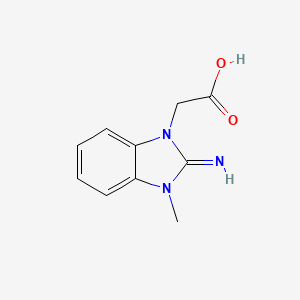

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

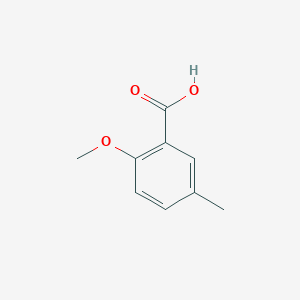

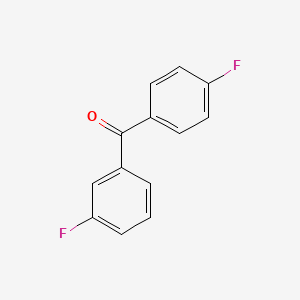

“(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid” is a chemical compound . It’s a derivative of benzimidazole , which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C10 H13 N3 O . The InChI code for this compound is 1S/C10H13N3O.ClH/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11;/h2-5,11,14H,6-7H2,1H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.69 . It’s a solid at room temperature .Scientific Research Applications

Chemistry and Properties

Fascinating Variability in Chemistry and Properties : Benzimidazole derivatives, including compounds like "(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid," have shown a broad spectrum of chemical and physical properties. Their complexation with various metals, spectroscopic properties, and potential in biological and electrochemical applications have been extensively reviewed, identifying gaps and suggesting points of interest for future research Boča, Jameson, & Linert, 2011.

Biological and Medicinal Applications

DNA Interaction and Drug Design : Benzimidazole derivatives, noted for their strong binding to DNA's minor groove, especially in AT-rich sequences, have been used as models for understanding DNA sequence recognition and binding. This property makes them a foundational element for designing drugs with specific DNA targeting capabilities, such as radioprotectors and topoisomerase inhibitors Issar & Kakkar, 2013.

Mannich Bases of Benzimidazole Derivatives in Medicine : Mannich base benzimidazole derivatives exhibit a wide array of pharmacological functions, including antimicrobial, antiviral, antidiabetic, and anti-cancer activities. Their versatility in drug synthesis highlights the importance of benzimidazole derivatives in medicinal chemistry Vasuki et al., 2021.

Mechanism of Action and Biological Impact of Benzimidazole Fungicides : Benzimidazoles' mode of action as fungicides and their potential in cancer chemotherapy have been explored. They act as specific inhibitors of microtubule assembly, highlighting their significance in both agriculture and medicinal research Davidse, 1986.

Conversion to CNS Acting Drugs : The potential of benzimidazole and its derivatives, including specific azole groups, in treating central nervous system (CNS) diseases, highlights the scope for synthesizing more potent CNS drugs. This area suggests the importance of benzimidazoles in developing treatments for a range of CNS disorders Saganuwan, 2020.

Therapeutic Potential of Benzimidazole : Extensive reviews have emphasized the therapeutic potential of benzimidazole derivatives across various disease states, including their roles as antimicrobial, antiviral, antiparasitic, and anticancer agents. The structural diversity of benzimidazole compounds underpins their vast therapeutic applications and ongoing significance in drug discovery Babbar, Swikriti, & Arora, 2020.

properties

IUPAC Name |

2-(2-imino-3-methylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKVJKFGCVRZJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963031 |

Source

|

| Record name | (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

435342-21-5 |

Source

|

| Record name | (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)